molecular formula C24H28ClFN4O2 B2720244 N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922559-26-0

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2720244
CAS No.: 922559-26-0
M. Wt: 458.96
InChI Key: GVWPPXGEWUWRQV-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetically designed small molecule characterized by an oxalamide core functionalized with distinct aromatic and heterocyclic groups. Its molecular structure features a 3-chloro-4-fluorophenyl ring and a 1-methylindoline moiety linked through a central chain incorporating a piperidine subunit . This specific architecture suggests potential for significant biological activity, making it a candidate for investigation in various pharmacological and chemical biology research programs. While the precise mechanism of action for this compound is not fully elucidated, its structural components are commonly found in molecules active in neurological and metabolic pathways . Researchers may find this compound valuable for probing protein-protein interactions, enzyme function, or as a lead structure in the development of novel therapeutic agents for a range of diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClFN4O2/c1-29-12-9-17-13-16(5-8-21(17)29)22(30-10-3-2-4-11-30)15-27-23(31)24(32)28-18-6-7-20(26)19(25)14-18/h5-8,13-14,22H,2-4,9-12,15H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWPPXGEWUWRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H29ClFN5O2C_{24}H_{29}ClFN_5O_2, with a molecular weight of approximately 474.0 g/mol. The compound features a chloro-substituted phenyl ring, a fluorine atom, and an indolin moiety, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC24H29ClFN5O2
Molecular Weight474.0 g/mol
CAS Number922557-71-9

Mechanisms of Biological Activity

This compound exhibits diverse biological activities through various mechanisms:

  • Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction can influence metabolic pathways and cellular signaling.
  • Receptor Binding : Studies indicate that the compound may bind to certain receptors, affecting neurotransmission and other physiological processes.
  • Anti-inflammatory and Anticancer Properties : Preliminary research suggests that this compound may exhibit anti-inflammatory effects and has been investigated for its anticancer potential, although detailed studies are still required.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Inflammation Model : In an animal model of inflammation, the compound reduced inflammatory markers significantly compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which include:

  • Formation of the oxalamide backbone.
  • Introduction of the chloro and fluorine substituents.
  • Coupling with the indolin and piperidine moieties.

This synthetic pathway is crucial for ensuring the biological activity of the final product.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in Therapeutic Development

BNM-III-170
  • Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide (Fig. 1 in ).
  • Key Differences: Substituted indane core vs. the indoline-piperidine group in the target compound. Presence of guanidinomethyl and methylamino groups enhances solubility and receptor interaction.
  • Application: Synthesized as a CD4-mimetic compound for enhancing vaccine efficacy against immunodeficiency viruses. Its bis-trifluoroacetate salt form improves stability and bioavailability .
3-Chloro-N-phenyl-phthalimide
  • Structure : Aromatic phthalimide with a chloro substituent ().
  • Key Differences : Lacks the oxalamide backbone and piperidine-indoline moiety.
  • Application: Used as a monomer for polyimide synthesis, emphasizing its role in materials science rather than biomedicine .

Oxalamides in Flavoring Agents

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
  • Structure : Oxalamide with dimethoxybenzyl and pyridylethyl groups ().
  • Key Differences :
    • Methoxy substituents instead of halogens.
    • Pyridine ring enhances flavor-enhancing properties.
  • Application: Approved globally as a savory flavoring agent (FEMA 4233) to replace monosodium glutamate (MSG).
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)
  • Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting stability under physiological conditions .
  • Regulatory Status: Deemed safe at usage levels in food products by FAO/WHO, with structural analogs assigned similar NOEL values (8–100 mg/kg/day) .

Research Findings and Expert Evaluations

  • Metabolic Pathways: Oxalamides like S336 and No. 1768 undergo oxidative metabolism of side chains rather than amide bond cleavage, a feature likely shared with the target compound due to structural similarities .
  • Safety Profiles : The FAO/WHO Joint Expert Committee emphasizes that oxalamides with methoxy or halogenated aryl groups exhibit low toxicity, supported by 90-day rodent studies .
  • Therapeutic Potential: While BNM-III-170 demonstrates antiviral activity, the target compound’s indoline-piperidine group may confer CNS activity, warranting further investigation .

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